2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
Description
Chemical Structure: The compound features a pyrrolidine-substituted ethanone core with a 2-hydroxyphenoxy substituent (CAS: 313959-63-6) . Notably, commercial availability is discontinued, as reported by CymitQuimica .
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-10-5-1-2-6-11(10)16-9-12(15)13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHYNWLTLANRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction of catechol with a suitable pyrrolidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) under an inert atmosphere . The optimal reaction conditions include a mole ratio of catechol to pyrrolidine derivative of 2:1, a solute concentration of 0.222 g/mL, and a reaction temperature of 80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ether or amine derivatives
Scientific Research Applications
2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes, while the pyrrolidine ring can enhance the binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Phenoxy Derivatives
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one Structure: Features an aminopropyl side chain on the phenoxy group (CAS: 953731-69-6) . Properties: Higher molecular weight (262.35 g/mol) compared to the target compound (unreported MW), likely influencing solubility and bioavailability .
Fluorinated Derivatives
- 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one Synthesis: Pd-catalyzed coupling of trimethylsilyl enolates with aryl bromides .
Variations in the Amine Moiety
- 1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one Structure: Replaces the hydroxyphenoxy group with morpholine (MW: 198.26 g/mol) . Spectroscopy: $^{13}\text{C NMR}$ shows a carbonyl peak at 163.90 ppm, similar to the target compound’s expected amide resonance .
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Heterocyclic and Functionalized Derivatives
- 1-(Pyrrolidin-1-yl)-2-(tritylthio)ethan-1-one Synthesis: Derived from 2-(tritylthio)acetic acid and pyrrolidine via CDI-mediated coupling .
Physicochemical and Spectral Properties
*Predicted based on analogous compounds.
Biological Activity
The compound 2-(2-Hydroxyphenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (also known as compound 1 ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 219.25 g/mol
- CAS Number : 313959-63-6
This compound features a pyrrolidine ring and a hydroxyphenoxy group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on cell viability, apoptosis, and anti-inflammatory properties.
Pharmacological Properties
-
Antioxidant Activity :
- Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The hydroxyphenyl group is known to scavenge free radicals, potentially reducing oxidative stress in cells.
-
Anti-inflammatory Effects :
- Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
-
Cytotoxicity :
- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis through the activation of caspases.
Case Study 1: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF7 (Breast) | 20 |
| A549 (Lung) | 18 |
This data suggests that the compound has selective cytotoxic effects, making it a candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
In vitro assays revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| Compound Treatment | 150 | 100 |
These results indicate that the compound may modulate immune responses, providing a basis for its use in inflammatory conditions.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of NF-kB Pathway : This pathway is crucial for the expression of many pro-inflammatory cytokines.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
